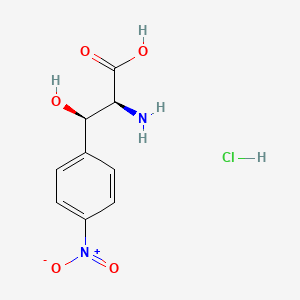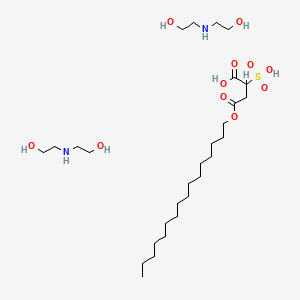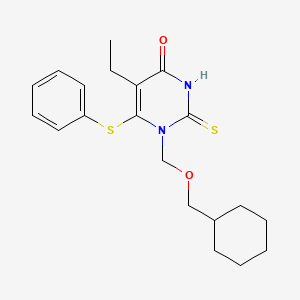![molecular formula C18H17ClN6O6 B12690213 N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide CAS No. 84385-44-4](/img/structure/B12690213.png)
N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide is a synthetic organic compound known for its vibrant color properties. It is primarily used as a colorant dye in various industrial applications, particularly in textiles and fabrics .
Preparation Methods
The synthesis of N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the azo compound by diazotization of 2-chloro-4,6-dinitroaniline followed by coupling with 4-methoxyaniline.
Allylation: The resulting azo compound is then subjected to allylation using allylamine under controlled conditions.
Acetylation: Finally, the allylated product is acetylated using acetic anhydride to yield the desired compound.
Industrial production methods typically involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and nitroso derivatives.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can convert the azo group to amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like amines and thiols. Major products formed from these reactions include nitro, nitroso, and substituted derivatives.
Scientific Research Applications
N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye chemistry and photochemistry.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a diagnostic dye in medical imaging.
Industry: Beyond textiles, it is used in the production of colored plastics, inks, and coatings.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Photochemical Reactions: The azo group can absorb light, leading to photochemical reactions that produce color changes.
Binding to Biomolecules: In biological applications, the compound can bind to proteins and nucleic acids, facilitating visualization under a microscope.
Comparison with Similar Compounds
N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide is unique due to its specific substitution pattern and vibrant color properties. Similar compounds include:
N-[5-(Allylamino)-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide: Similar structure but with a bromo substituent instead of chloro.
N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide: Similar structure but with an ethoxy group instead of methoxy.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
84385-44-4 |
|---|---|
Molecular Formula |
C18H17ClN6O6 |
Molecular Weight |
448.8 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-methoxy-5-(prop-2-enylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H17ClN6O6/c1-4-5-20-15-8-13(21-10(2)26)14(9-17(15)31-3)22-23-18-12(19)6-11(24(27)28)7-16(18)25(29)30/h4,6-9,20H,1,5H2,2-3H3,(H,21,26) |
InChI Key |
OZNDVUMCDNKAGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)








